molecular formula C9H9O2- B1229125 3-Phenylpropionate

3-Phenylpropionate

Cat. No.: B1229125
M. Wt: 149.17 g/mol
InChI Key: XMIIGOLPHOKFCH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenylpropionate is a monocarboxylic acid anion that is the conjugate base of 3-phenylpropionic acid, obtained by deprotonation of the carboxy group. It has a role as a human metabolite and a plant metabolite. It is a conjugate base of a 3-phenylpropionic acid.

Properties

Molecular Formula

C9H9O2-

Molecular Weight

149.17 g/mol

IUPAC Name

3-phenylpropanoate

InChI

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/p-1

InChI Key

XMIIGOLPHOKFCH-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CCC(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)[O-]

Synonyms

3-phenyl propionic acid
3-phenylpropanoic acid
3-phenylpropionate
3-phenylpropionic acid
3-phenylpropionic acid, sodium salt
beta-phenylpropionate
dihydrocinnamic acid
hydrocinnamic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 300 ml nickel autoclave was charged cinnamyl alcohol (50.0 g, 0.373 mol), sodium hydroxide (34.59 g, 0.432 mol) Raney copper containing about 70 ppm molybdenum (12.81 g copper suspended in 48.6 g water) and water (75 g). The autoclave was sealed and purged with nitrogen. The autoclave was heated under pressure to 170° C. for about 18 hours. The reaction products were filtered and the basic filtrate was extracted with diethyl ether. The aqueous phase was acidified and extracted with ether. The acid and base extracts were evaporated and analyzed. The reaction yielded 3-phenylpropionate (69%), 3-phenylpropanol (25%) and benzoate (8%) with 96% closure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
34.59 g
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
catalyst
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12.81 g
Type
catalyst
Reaction Step One
Yield
69%
Yield
25%
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpropionate
Reactant of Route 2
3-Phenylpropionate
Reactant of Route 3
Reactant of Route 3
3-Phenylpropionate
Reactant of Route 4
3-Phenylpropionate
Reactant of Route 5
3-Phenylpropionate
Reactant of Route 6
3-Phenylpropionate

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